Octadecamethyloctasiloxane

Description

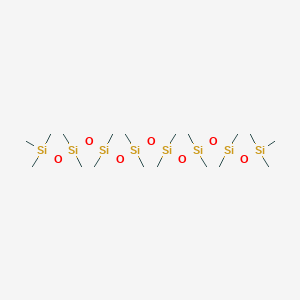

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H54O7Si8/c1-26(2,3)19-28(7,8)21-30(11,12)23-32(15,16)25-33(17,18)24-31(13,14)22-29(9,10)20-27(4,5)6/h1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGDPBQTSZDFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H54O7Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060306 | |

| Record name | Octadecamethyloctasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

311.6 °C, BP: 153 at 5.1 mm Hg | |

| Record name | Octadecamethyloctasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in benzene, petroleum ether, ligroin | |

| Record name | Octadecamethyloctasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.913 g/cu cm at 20 °C | |

| Record name | Octadecamethyloctasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.98X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | Octadecamethyloctasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

556-69-4 | |

| Record name | 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,15-Octadecamethyloctasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecamethyloctasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,15-octadecamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecamethyloctasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecamethyloctasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecamethyloctasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-63 °C | |

| Record name | Octadecamethyloctasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Mechanistic Investigations of Octadecamethyloctasiloxane

Advanced Synthetic Routes for Octadecamethyloctasiloxane

The synthesis of well-defined linear siloxanes like this compound has evolved from classical hydrolysis and condensation reactions to more sophisticated methods that offer superior control over molecular weight and structure.

Controlled Oligomerization Techniques for Linear Siloxanes

Achieving a specific chain length, such as the eight silicon units in this compound, requires precise control over the polymerization process. Living anionic ring-opening polymerization (AROP) is a key technique for this purpose. gelest.com This method typically uses a strained cyclic siloxane monomer, such as hexamethylcyclotrisiloxane (B157284) (D3), an organolithium initiator, and a polar aprotic solvent. gelest.com The polymerization proceeds as a "living" process, meaning that the chain ends remain active, allowing for the sequential addition of monomer units until a desired molecular weight is reached. The chain length is controlled by the ratio of monomer to initiator, and the process can yield siloxanes with very narrow molecular weight distributions (polydispersity index close to 1.0). gelest.com

Another approach is the stepwise synthesis, where monodisperse dimethylsiloxane oligomers are built unit by unit. This method provides absolute control over the chain length, ensuring the synthesis of molecules with a precise number of repeating units, free from any polydispersity. acs.org Controlled co-hydrolysis and condensation of different alkoxide precursors can also be employed to produce specific oligomeric structures. researchgate.net

Novel Catalytic Systems in this compound Synthesis

Modern synthetic strategies increasingly rely on novel catalytic systems to improve efficiency and selectivity. Homogeneous catalysis, particularly using Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), has emerged as a powerful tool. nih.gov This catalyst facilitates the dehydrocarbonative cross-coupling of alkoxysilanes with hydrosilanes, enabling the selective formation of unsymmetrical siloxane bonds under chloride-free conditions. nih.govmcmaster.ca This method is central to the Piers–Rubinsztajn reaction, a non-hydrolytic process that provides an alternative to traditional sol-gel chemistry. nih.gov

Biocatalysis represents a frontier in siloxane synthesis. Enzymes, specifically silicatein-α (Silα) from marine sponges, have been shown to catalyze the condensation of organosilyl ethers from silanols and alcohols. rsc.org This enzymatic approach circumvents the need for harsh chlorinated compounds and operates in non-aqueous media, demonstrating potential for more sustainable polysiloxane production. rsc.org

Stereoselective Synthesis Approaches for this compound Analogs

While this compound itself is achiral, the synthesis of its chiral analogs, where silicon atoms become stereogenic centers, is an area of active research. Access to such Si-stereogenic compounds is crucial for applications in materials science and catalysis. acs.orgnih.gov

Recent breakthroughs include the use of organocatalysis for the asymmetric desymmetrization of prochiral silanediols. Chiral imidazole-containing catalysts can facilitate this transformation with high yields and excellent enantioselectivity (up to 98:2 er). acs.orgnih.gov Mechanistic studies suggest the reaction proceeds via a two-point hydrogen-bonding interaction between the catalyst and the silanediol. acs.orgnih.gov Transition metal catalysis, using rhodium or cobalt complexes, has also been successfully applied to the enantioselective synthesis of Si-stereogenic siloxanes through dehydrogenative Si-O coupling or hydrosilylation reactions. researchgate.net

| Catalyst Type | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Imidazole-based Organocatalyst | (1-Naphthyl)phenylsilanediol | Chiral Siloxanol | 98 | 98:2 |

| Imidazole-based Organocatalyst | (o-Tolyl)phenylsilanediol | Chiral Siloxanol | 91 | 86:14 |

| Imidazole-based Organocatalyst | (4-Fluoro-1-naphthyl)phenylsilanediol | Chiral Siloxanol | 56 | 92:8 |

| Copper-based Catalyst | Prochiral Silanediol | Chiral Silanol | Decent | Excellent |

Reaction Kinetics and Mechanistic Pathways in this compound Formation

Understanding the kinetics and mechanisms of siloxane bond (Si-O-Si) formation and cleavage is fundamental to controlling the synthesis of oligomers like this compound.

Investigation of Siloxane Bond Formation and Cleavage Dynamics

The formation of the siloxane bond typically occurs through the condensation of silanol (Si-OH) groups. youtube.com The reverse reaction, the hydrolysis or cleavage of the siloxane bond, is often studied to understand the stability and degradation pathways of silicones. Theoretical studies using ab initio calculations have shown that under acidic conditions, the cleavage of the Si-O bond is significantly accelerated. acs.orgresearchgate.net The key factors that lower the energy barrier for this reaction are the protonation of the siloxane oxygen and the assistance of a base (such as water or another silanol) that facilitates proton transfer from the attacking nucleophile to the leaving group. acs.orgresearchgate.net The reactivity of terminal siloxane bonds in siloxanols is enhanced due to the ability of the SiOH group to participate in intramolecular proton transfer. researchgate.net

Enzymatic systems are also being explored for their ability to both form and cleave siloxane bonds, offering a biological approach to understanding these dynamics. nih.gov

| Compound | Formula | Rate Constant (k) (x 10⁻¹² cm³·molecule⁻¹·s⁻¹) |

|---|---|---|

| Hexamethylcyclotrisiloxane (D3) | C₆H₁₈O₃Si₃ | 0.52 ± 0.17 |

| Octamethylcyclotetrasiloxane (B44751) (D4) | C₈H₂₄O₄Si₄ | 1.01 ± 0.32 |

| Decamethylcyclopentasiloxane (D5) | C₁₀H₃₀O₅Si₅ | 1.55 ± 0.17 |

Role of Intermediates in this compound Synthesis

The synthesis of linear and cyclic siloxanes proceeds through various reactive intermediates. The industrial production of silicones begins with the hydrolysis of chlorosilane monomers, which generates highly reactive silanol (Si-OH) intermediates. youtube.com These silanols rapidly undergo condensation polymerization to form siloxane bonds, releasing water in the process. youtube.com

In addition to linear oligomers, this process can also yield cyclic intermediates like hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). silicorex.com These cyclic compounds are not merely byproducts but are crucial intermediates themselves; they can be purified and used as monomers in controlled ring-opening polymerizations to produce linear polysiloxanes of high molecular weight and specific structure. gelest.comyoutube.comsilicorex.com Other intermediates, such as polysodiumoxy(methyl)siloxanes, can be formed under specific conditions and serve as polymeric matrices capable of further chemical transformations. mdpi.com The study of these intermediates is critical for controlling the final architecture of silicone polymers.

Polymerization and Oligomerization Studies Involving this compound

The synthesis of linear polysiloxanes, including this compound, is predominantly achieved through the ring-opening polymerization (ROP) of cyclic siloxane monomers or the polycondensation of silanols. ukessays.comslideshare.netoup.com this compound itself can be a product within a distribution of linear and cyclic species or serve as a model for the behavior of short-chain linear siloxanes in polymerization environments. The study of its formation and subsequent reactions provides insight into the mechanisms governing the growth and rearrangement of polysiloxane chains.

Thermodynamics and Kinetics of Polysiloxane Chain Elongation

The elongation of polysiloxane chains, whether through the addition of monomer units or the condensation of oligomers, is governed by specific thermodynamic and kinetic parameters. The primary industrial route involves the ROP of cyclosiloxanes, such as hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄). ukessays.comgelest.com The propagation step in these polymerizations involves the nucleophilic attack of an active center (e.g., a silanolate anion in anionic ROP) on a silicon atom of a monomer or another polymer chain, leading to the cleavage of a siloxane (Si-O-Si) bond. gelest.com

The reactivity of cyclosiloxanes is strongly influenced by ring strain. D₃, with a significant ring strain of approximately 10.5 kJ/mol, is substantially more reactive than the relatively strain-free D₄ (ring strain ≈ 1.0 kJ/mol). ntnu.no This difference in reactivity is reflected in the kinetics of polymerization. For instance, the specific rate of anionic ROP for D₃ is higher than that of D₄ by about two to three orders of magnitude. researchgate.netresearchgate.net The polymerization of D₃ is highly exothermic and effectively irreversible, which allows for the synthesis of polysiloxanes with a narrow molecular weight distribution under kinetic control. ntnu.noresearchgate.net In contrast, the polymerization of D₄ is a thermodynamically controlled equilibrium process, where the catalyst attacks both cyclic monomers and the Si-O bonds of the growing linear polymer chains. gelest.comgelest.com

Polymerization reactions are generally endothermic, and their rates typically follow the Arrhenius equation, indicating that higher temperatures will increase the rate of polymerization. mdpi.com Kinetic studies of anionic ROP have determined activation energies for various cyclosiloxanes. For example, the activation energy for the polymerization of D₄ initiated by a phosphazene superbase was found to be 18.1 kcal/mol, while for D₃ it was 11 kcal/mol. researchgate.netresearchgate.net In another study involving tert-butyllithium (B1211817) initiation, the activation energy for the ring-opening of D₃ was determined to be 45.8 kJ/mol (approximately 11 kcal/mol), with a reaction enthalpy of -206.6 ± 5.4 kJ/mol. researchgate.net These values underscore the energetic landscape of siloxane chain elongation.

Kinetic Parameters for Anionic Ring-Opening Polymerization of Cyclosiloxanes

| Monomer | Initiator System | Activation Energy (Eₐ) | Relative Reactivity | Reference |

|---|---|---|---|---|

| Hexamethylcyclotrisiloxane (D₃) | Hexapyrrolidinediphosphazenium hydroxide | 11 kcal/mol | High (~10²-10³ times faster than D₄) | researchgate.netresearchgate.net |

| Octamethylcyclotetrasiloxane (D₄) | Hexapyrrolidinediphosphazenium hydroxide | 18.1 kcal/mol | Low | researchgate.netresearchgate.net |

| Hexamethylcyclotrisiloxane (D₃) | tert-Butyllithium in THF | 45.8 kJ/mol (~11 kcal/mol) | High | researchgate.net |

Structural Control in Higher Linear Siloxane Synthesis

Achieving precise control over the structure of polysiloxanes—including molecular weight, molecular weight distribution (dispersity), and end-group functionality—is crucial for tailoring material properties. mcmaster.camcmaster.ca The synthesis of higher linear siloxanes beyond this compound with well-defined architectures relies on several advanced strategies.

One of the most effective methods is the kinetically controlled ROP of strained monomers like D₃. gelest.com Using initiators such as organolithium compounds, this approach behaves as a living polymerization, where chain termination and transfer reactions are largely suppressed. ntnu.noresearchgate.net This allows for the synthesis of polymers with predictable molar masses determined by the monomer-to-initiator ratio and narrow molar mass distributions (Đ < 1.30). nih.govacs.org The polymerization can be terminated with specific quenching agents, or end-cappers like chlorodimethylsilane, to introduce desired functional groups at the chain ends. ntnu.norsc.orgacs.org

Another powerful technique for synthesizing structurally precise polysiloxanes is the Piers-Rubinsztajn reaction. nih.gov This metal-free polycondensation process involves the reaction of hydrosilanes or hydrosiloxanes with oxygen-based nucleophiles, catalyzed by tris(pentafluorophenyl)borane (B(C₆F₅)₃). nih.gov The reaction proceeds under mild conditions with high efficiency and avoids the strong acid or base catalysts that can lead to unintended side reactions. nih.gov This method provides a pathway to complex and well-defined polysiloxane structures that are not accessible through traditional hydrolysis or ROP methods. nih.gov

Control over the distribution of functional groups along the polymer backbone is another area of focus. The ROP of monofunctional cyclotrisiloxanes, catalyzed by organocatalysts like guanidines, allows for the precise synthesis of side-chain-functionalized linear polysiloxanes with controlled molar mass and narrow dispersity. acs.org By carefully selecting monomers and reaction conditions, it is possible to dictate the sequence of monomeric units in the resulting copolymer. gelest.comacs.org

Side Reaction Analysis in this compound Processes

The synthesis of polysiloxanes is often complicated by side reactions that can affect the structure, molecular weight, and purity of the final product. nih.govacs.org These reactions are particularly prevalent in thermodynamically controlled processes, such as the equilibrium ROP of D₄, but can also occur in kinetically controlled systems. The two primary side reactions are intramolecular chain transfer (backbiting) and intermolecular chain transfer (redistribution). nih.govacs.orgdigitellinc.com

Backbiting is an intramolecular cyclization reaction where the active center of a growing polymer chain attacks a silicon atom on its own chain, cleaving off a small cyclic siloxane (e.g., D₄, D₅, D₆). digitellinc.comresearchgate.net This process is a major source of cyclic impurities in industrially produced silicones, which often must be removed through vacuum stripping to meet regulatory and performance standards. digitellinc.com The formation of these cyclics represents a competing reaction to chain propagation and leads to a broad distribution of both linear and cyclic species at equilibrium. gelest.comdigitellinc.com Research has shown that using larger macrocyclic siloxanes (e.g., D₆, D₇) as monomers can enhance the polymerization rate while simultaneously suppressing the backbiting reaction. digitellinc.com

Intermolecular chain transfer , also known as redistribution or equilibration, involves the active center of one polymer chain attacking a Si-O bond of another polymer chain. gelest.comnih.govacs.org This leads to the scrambling of chain lengths and results in a broad molecular weight distribution, typically with a dispersity (Đ) approaching 2. rsc.org While undesirable for creating precisely defined polymers, this equilibration process is fundamental to the industrial synthesis of many silicone fluids. gelest.com

In cationic ROP, the highly reactive silyloxonium ion intermediates are prone to both backbiting and intermolecular chain transfer, making precise control challenging. nih.govacs.org Recent advances include the development of photocatalysts that form tight ion pairs with the cationic active species, which attenuates their reactivity and minimizes these side reactions, allowing for controlled polymerization with excellent temporal control. nih.govacs.org

Major Side Reactions in Polysiloxane Synthesis

| Side Reaction | Description | Mechanism Type | Consequence | Reference |

|---|---|---|---|---|

| Backbiting | Intramolecular attack by the active chain end, leading to the formation of cyclic siloxanes. | Intramolecular Chain Transfer | Formation of cyclic byproducts (D₄, D₅, etc.); reduces polymer yield. | nih.govacs.orgdigitellinc.com |

| Redistribution / Equilibration | Intermolecular attack by an active center on another polymer chain, leading to chain scrambling. | Intermolecular Chain Transfer | Broadens molecular weight distribution (Đ → 2); randomizes chain lengths. | nih.govrsc.orgacs.org |

Environmental Occurrence, Fate, and Transport Dynamics of Octadecamethyloctasiloxane

Atmospheric Fate and Degradation Mechanisms of Octadecamethyloctasiloxane

Once released into the atmosphere, this compound is subject to a series of processes that dictate its longevity and potential for long-range transport.

Photochemical Degradation Pathways in the Troposphere

Photochemical degradation is a key process in the breakdown of many atmospheric pollutants. However, for this compound, direct photolysis by sunlight is not considered a significant degradation pathway. This is because the compound does not possess chromophores that absorb light at wavelengths greater than 290 nanometers (nm), which is the range of solar radiation that penetrates the Earth's lower atmosphere. nih.gov

Reaction Kinetics with Atmospheric Radicals (e.g., Hydroxyl Radicals)

The primary mechanism for the atmospheric degradation of vapor-phase this compound is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov These highly reactive radicals are ubiquitous in the troposphere and play a crucial role in cleansing the atmosphere of many volatile organic compounds.

The rate at which this reaction occurs is a critical factor in determining the atmospheric lifetime of the compound. Based on structure-activity relationship (SAR) estimations, the rate constant for the reaction of this compound with hydroxyl radicals at 25°C is estimated to be 2.7 x 10⁻¹² cubic centimeters per molecule-second. nih.gov This reaction rate leads to an estimated atmospheric half-life of approximately 6 days. nih.gov

| Parameter | Value | Source |

| Reaction Rate Constant with OH Radicals (at 25°C) | 2.7 x 10⁻¹² cm³/molecule-sec | nih.gov |

| Estimated Atmospheric Half-life | 6 days | nih.gov |

Gas-Particle Partitioning Dynamics and Atmospheric Removal Processes

Due to its extrapolated vapor pressure of 6.98 x 10⁻⁵ mm Hg at 25°C, this compound is expected to exist in both the vapor and particulate phases in the atmosphere. nih.gov This partitioning between the gas and particle phases is a dynamic process influenced by ambient temperature and the concentration of atmospheric particulate matter.

The portion of this compound that is adsorbed onto atmospheric particles is not subject to gas-phase degradation by hydroxyl radicals. Instead, its removal from the atmosphere is governed by wet and dry deposition processes. nih.gov Wet deposition involves the removal of particles by precipitation (rain, snow, etc.), while dry deposition is the slower process of particles settling out of the atmosphere due to gravity.

Aquatic and Terrestrial Environmental Fate of this compound

When released to land or water, the behavior of this compound is largely dictated by its physical and chemical properties, particularly its tendency to adsorb to solids and its volatility.

Adsorption and Mobility in Soil and Sediment Compartments

This compound exhibits a strong affinity for soil and sediment. This is quantified by its estimated organic carbon-water (B12546825) partition coefficient (Koc), which is a measure of a chemical's tendency to adsorb to organic matter in soil and sediment. The estimated Koc value for this compound is exceptionally high, in the range of 5.3 x 10⁷ to 1.2 x 10⁷. nih.gov Based on this high Koc value, this compound is expected to be immobile in soil. nih.gov

In aquatic environments, this high adsorption tendency means that the compound will readily partition from the water column to suspended solids and bottom sediments. nih.govmdpi.com This process significantly influences its availability in the water and its potential for transport.

| Parameter | Estimated Value | Implication | Source |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 5.3 x 10⁷ | Immobile in soil | nih.gov |

| Aquatic Organic Carbon-Water Partition Coefficient (Koc) | 6.8 x 10⁷ | Expected to adsorb to suspended solids and sediment | nih.gov |

Volatilization Dynamics from Aqueous and Moist Soil Surfaces

Volatilization is another key process influencing the environmental fate of this compound. Its potential to volatilize from water and moist soil is indicated by its estimated Henry's Law constant of 7.1 x 10³ atm-cu m/mole. nih.gov This value suggests that volatilization from moist soil and water surfaces is an important fate process. nih.gov

However, the strong adsorption of this compound to soil and sediment particles is expected to significantly reduce the rate of volatilization from these compartments. nih.gov For instance, the estimated volatilization half-life from a model pond, when considering adsorption, is a lengthy 1.7 x 10⁴ years. nih.gov In contrast, the volatilization half-life from a model river is estimated to be 7 hours and from a model lake is 10 days, though these estimates may not fully account for the attenuating effect of adsorption. nih.gov From dry soil surfaces, volatilization is not expected to be a significant process due to the compound's low vapor pressure. nih.gov

Biodegradation Potential and Microbial Interactions in Aquatic and Terrestrial Systems

The potential for this compound to biodegrade in aquatic and terrestrial systems appears to be limited. As of 2018, specific data on the biodegradation of this compound in soil or water were not available. nih.gov However, based on its chemical properties, significant biodegradation is not expected. Its large molecular size and high octanol-water partition coefficient (log Kow) suggest low bioavailability to microorganisms. nih.gov

In aquatic environments, this compound is expected to adsorb strongly to suspended solids and sediment, which would reduce its availability to pelagic microorganisms. nih.gov An estimated Bioconcentration Factor (BCF) of 5 suggests that the potential for this compound to accumulate in aquatic organisms is low. nih.gov

In terrestrial systems, this compound is expected to be immobile in soil due to its very high estimated organic carbon-water partition coefficient (Koc). nih.gov This strong adsorption to soil particles would likely limit its contact with and uptake by soil microorganisms. mdpi.comfrontiersin.org While soil microbes play a crucial role in the degradation of many organic compounds, the specific interactions between microbial communities and high molecular weight linear siloxanes like this compound are not well-documented. nih.govknaw.nlnih.gov The general understanding of microbial interactions with minerals and synthetic compounds suggests that factors like surface area, chemical structure, and bioavailability are critical for any potential microbial transformation to occur. mdpi.com Given the properties of this compound, it is unlikely to be a readily available substrate for microbial enzymatic attack. nih.gov

Environmental Monitoring and Distribution Patterns of this compound

Occurrence in Aquatic Ecosystems (e.g., Marine Sediments, Surface Waters)

Monitoring studies have detected this compound (L8) in aquatic environments, particularly in marine sediments, which act as a sink for persistent chemical compounds. mdpi.comnoaa.gov A study conducted in Masan Bay, Korea, in 2018, investigated the distribution of various methylsiloxanes in marine surface sediments. mdpi.comresearchgate.net This study identified this compound as one of the linear methylsiloxanes (LMSs) present. mdpi.comresearchgate.net

The concentrations of this compound were generally low and often fell below the method detection limit (MDL) at several sampling sites. mdpi.comresearchgate.net The total concentrations of linear methylsiloxanes (ΣLMSs) in the sediments ranged from 5.00 to 3570 ng/g dry weight, indicating significant spatial variability in contamination levels, likely linked to proximity to industrial and urban point sources. mdpi.com

The following table presents data on the detection of this compound (L8) from the study in Masan Bay, Korea.

| Parameter | Value |

|---|---|

| Method Detection Limit (MDL) (ng/g) | 0.8 |

| Limit of Quantification (LOQ) (ng/g) | 2.8 |

| Concentration Range | Generally below MDL |

The presence of this compound, even at low concentrations, in marine sediments confirms its transport from sources of release into the aquatic environment and its tendency to partition to the sediment phase. mdpi.com

Atmospheric Concentrations and Spatial Distribution Analysis

This compound is classified as a semi-volatile organic compound, and based on modeling of its physical-chemical properties, it is expected to exist in both the vapor and particulate phases in the atmosphere. nih.gov Its extrapolated vapor pressure is 6.98 x 10⁻⁵ mm Hg at 25°C. nih.govrsc.org

Once in the atmosphere, vapor-phase this compound is subject to degradation primarily through reactions with photochemically-produced hydroxyl radicals. nih.govnasa.gov The estimated half-life for this atmospheric reaction is approximately 6 days. nih.gov Particulate-phase this compound is removed from the atmosphere through wet and dry deposition. nih.gov

While specific, widespread atmospheric monitoring data for this compound is not abundant, studies on volatile methyl siloxanes (VMS) in general provide context for their atmospheric presence. acs.orgresearchgate.net Research has shown that VMS are ubiquitous in indoor environments and can be ventilated to the outdoors, contributing to their atmospheric concentrations. acs.org While much of this research focuses on cyclic siloxanes (cVMS) due to their higher volatility and prevalence in personal care products, larger linear siloxanes are also detected, often associated with industrial use. acs.orgresearchgate.net For example, studies have detected a range of organosiloxanes in ambient fine particulate matter (PM₂.₅), with seasonal variations in their concentrations. researchgate.net The presence of VMS has also been unexpectedly reported in remote environments such as the Antarctic, indicating their potential for long-range atmospheric transport. uva.es

Identification as a Contaminant of Emerging Concern (CEC)

This compound is considered a Contaminant of Emerging Concern (CEC). epa.govwikipedia.orgsciex.com CECs are substances that have been detected in the environment but are not currently regulated and may pose potential risks to ecological and human health. noaa.govwikipedia.org This category includes a wide variety of chemicals such as pharmaceuticals, personal care products, and industrial compounds like siloxanes. sciex.com

The concern surrounding siloxanes stems from their widespread use, leading to their release into the environment through various waste streams, and their persistence. researchgate.net The U.S. Geological Survey (USGS) has included this compound in its prioritization of constituents for national- and regional-scale ambient monitoring in water and sediment, identifying it as a compound of interest for future environmental quality assessment. usgs.gov The identification of a compound as a CEC prompts further research into its environmental fate, potential toxicity, and the development of more sensitive analytical methods for its detection. noaa.govepa.gov

Toxicological Assessment and Biological Interactions of Octadecamethyloctasiloxane

Ecotoxicological Investigations of Octadecamethyloctasiloxane

The environmental impact of this compound and other linear siloxanes is determined by their behavior in various environmental compartments.

Specific toxicological data for this compound on aquatic life are not extensively detailed in the literature. nih.gov However, research on the broader category of linear polydimethylsiloxanes (PDMS), to which this compound belongs, indicates a low level of aquatic toxicity. ecetoc.org Studies have shown that PDMS of various viscosities exhibit very low acute toxicity through multiple routes of administration. ecetoc.org Generally, no aquatic toxicity has been directly attributed to PDMS. ecetoc.org

While detailed toxicity data for linear siloxanes are limited, it is suggested that any acute or chronic toxic effects on aquatic ecosystems are likely confined to areas in close proximity to direct discharge points like sewage treatment plants or landfills. diva-portal.org The Canadian government's assessment of the Siloxanes Group concluded that these substances are unlikely to cause ecological harm. canada.ca

Table 1: Summary of Aquatic Toxicity Findings for Linear Polydimethylsiloxanes (PDMS)

| Toxicity Endpoint | Finding | Source |

| Acute Aquatic Toxicity | Very low toxicity ascribed to PDMS of all viscosities. | ecetoc.org |

| Chronic Aquatic Toxicity | Effects are likely limited to areas near point sources of emission. | diva-portal.org |

| General Ecological Risk | Considered unlikely to be causing ecological harm. | canada.ca |

The potential for this compound to accumulate in living organisms is considered low. Its estimated Bioconcentration Factor (BCF), a measure of a chemical's concentration in an organism relative to the water, is 5, which suggests a low potential for bioconcentration in aquatic life. nih.gov This is consistent with broader studies on linear PDMS, which have not demonstrated significant bioconcentration in aquatic organisms or bioaccumulation through the food chain. ecetoc.org

Studies on biota-sediment accumulation factors (BSAFs) for linear methylsiloxanes (LMSs) in various aquatic species support the low bioaccumulation potential. For instance, BSAFs in Crucian Carp were found to be in the range of 0.168–0.606, while in shellfish like mussels, clams, and oysters, the values were even lower, between 0.03 and 0.019. mdpi.com In contrast, some studies on cyclic siloxanes have shown higher bioaccumulation, indicating a difference in behavior between the linear and cyclic forms. mdpi.comresearchgate.net While some research on siloxanes in general indicates they may bioaccumulate, linear siloxanes were not detected in the mammals studied in one report. diva-portal.org

Table 2: Biota-Sediment Accumulation Factors (BSAFs) for Linear Methylsiloxanes (LMSs) in Aquatic Organisms

| Organism | BSAF Range | Source |

| Crucian Carp (Carassius carassius) | 0.168–0.606 | mdpi.com |

| Mussels (Mytilus galloprovincialis) | 0.03–0.019 | mdpi.com |

| Venus Clams (Cyclina sinensis) | 0.03–0.019 | mdpi.com |

| Oysters (Crassostrea talienwhanensis) | 0.03–0.019 | mdpi.com |

The environmental fate of this compound is largely governed by its physical and chemical properties. It is expected to be immobile in soil, as indicated by a high estimated organic carbon-water (B12546825) partition coefficient (Koc). nih.gov If released into water, it is predicted to adsorb to suspended solids and sediment. nih.gov While it may volatilize from water surfaces, this process is likely slowed by its tendency to adsorb to sediment. nih.gov

Mammalian Toxicological Research and Mechanisms of Action for Siloxanes

Research into the mammalian toxicology of siloxanes often groups them by structure, with distinct findings for linear versus cyclic types.

Studies have shown that low molecular weight linear siloxanes can be absorbed and distributed in mammalian tissues. nih.gov In one study involving mice, small amounts of injected linear siloxanes were detected in organs such as the brain and lungs, indicating that they can migrate from the initial point of administration. nih.gov The potential for lower molecular weight silanol (B1196071) metabolites to penetrate cellular membranes has also been noted. industrialchemicals.gov.au

The interaction between siloxanes and biological molecules is a key aspect of their mechanism of action. The siloxane backbone can engage in hydrophobic interactions with biomolecules. acs.org In laboratory settings, siloxane (Si-O) bonds have been observed to interact with proteins. ucl.ac.uk The formation of these bonds is a fundamental process in biomineralization, where organisms use macromolecules to control the deposition of silica (B1680970). rsc.org This involves the condensation of silica precursors into covalently bonded siloxanes, often templated by complex organic molecules like proteins. rsc.org

Table 3: Tissue Distribution of Linear Siloxanes in Mice Following Injection

| Organ | Concentration (µg/g of tissue) | Source |

| Brain | 4 to 5 | nih.gov |

| Lung | up to 8 | nih.gov |

The available research on the immunological effects of linear siloxanes is limited but points towards low immunogenic potential. Studies in mice have not demonstrated any suppressive or stimulating influence of PDMS on the immune system. ecetoc.org This contrasts with some findings for cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), which has been shown to have an adjuvant effect on the humoral immune response in some animal studies when injected. nih.gov However, a study on human volunteers exposed to D4 via inhalation found no evidence of immunotoxic or proinflammatory effects. oup.com For other, non-specified siloxane materials, no evidence of immunotoxicity has been reported. nih.gov

Endocrine Disrupting Potential of Siloxane Compounds

Siloxane compounds, a class to which this compound belongs, have been identified for investigation regarding their potential to interfere with the endocrine system. Endocrine disruptors are chemicals that can mimic, block, or interfere with the body's hormones, potentially leading to adverse health effects. sfei.org The U.S. Geological Survey (USGS) has compiled lists of potential endocrine disruptors to prioritize constituents for water-quality monitoring, and this compound is included on a list of compounds identified for such consideration. usgs.gov

Further research into environmental contaminants has highlighted certain organosiloxanes as potential thyroid hormone disruptors, with this compound being listed among the compounds of interest in these in silico, or computational, studies. amazonaws.com While comprehensive toxicological reviews are available for some cyclic siloxanes like Octamethylcyclotetrasiloxane (D4), concluding they are unlikely to be estrogenic endocrine disruptors nih.govnih.gov, the broader class of siloxanes continues to be a subject of regulatory and scientific interest. ecfr.govresearchgate.net For instance, D4 has been classified by some European bodies as an endocrine disruptor and is noted for its potential reproductive toxicity in rodents, leading to its designation as a Substance of Very High Concern by the European Chemicals Agency. healthvermont.gov This level of scrutiny for related compounds underscores the scientific interest in the potential biological interactions of all siloxanes, including this compound.

Molecular Mechanisms of Organ Damage (e.g., Kidney, Spleen)

The specific molecular mechanisms by which this compound might induce organ damage in the kidney and spleen are not well-documented in publicly available scientific literature. The PubChem database, a comprehensive resource for chemical information, notes a lack of available animal studies for this compound. nih.gov However, it is possible to describe the general molecular pathways through which chemical toxicants can inflict damage upon these organs.

General Mechanisms of Kidney Toxicity

Toxicant-induced acute kidney injury is a significant health issue, often stemming from renal cell death. nih.gov The kidney's vulnerability arises from several factors, including its high blood flow and concentration of metabolic enzymes. nih.gov Key molecular mechanisms include:

Oxidative Stress: The formation of reactive oxygen species (ROS) can overwhelm cellular antioxidant defenses, leading to damage of proteins, lipids, and DNA. nih.govmdpi.com In the context of chronic kidney disease (CKD), oxidative stress is a known contributor to glomerular injury, interstitial fibrosis, and inflammation. mdpi.com

Inflammation: Damaged kidney cells can release molecules that trigger an inflammatory response. nih.gov Pro-inflammatory cytokines like IL-6 are often elevated in CKD and can contribute to further renal injury. mdpi.com The NLRP3-inflammasome is another critical component that, when activated, can promote inflammation and cell death. mdpi.com

Cellular Senescence: When cells are damaged, they may enter a state of irreversible growth arrest known as senescence. These senescent cells can secrete a variety of pro-inflammatory and pro-fibrotic factors, collectively known as the senescence-associated secretory phenotype (SASP), which can spread damage to neighboring cells and promote the progression of kidney injury. mdpi.com

Regulated Cell Death: Toxicants can induce various forms of programmed cell death, such as apoptosis, which is a major pathway in toxicant-induced acute kidney injury. nih.govfrontiersin.org

General Mechanisms of Spleen Toxicity

The spleen's primary role in filtering blood makes it susceptible to damage from chemicals that affect red blood cells. A general mechanism for chemically-induced spleen toxicity, as seen with compounds like aniline, involves the following cascade:

Erythrocyte Damage: The initial event is often damage to red blood cells, which are then removed from circulation by the spleen. nih.gov

Iron Overload: The breakdown of vast numbers of damaged red blood cells in the spleen leads to the release of significant amounts of iron. This excess iron can catalyze the formation of highly damaging free radicals. nih.gov

Oxidative Stress and Inflammation: The iron-induced free radicals cause oxidative stress, damaging splenic cells and triggering the release of inflammatory cytokines. This creates a feedback loop that potentiates tissue damage. nih.gov

Fibrosis and Hyperplasia: Chronic inflammation and cellular damage can lead to a fibrogenic response, characterized by the excessive formation of connective tissue (fibrosis), and an increase in the number of cells (hyperplasia), which are pathological precursors to more severe spleen damage. nih.gov

It must be emphasized that these are generalized mechanisms of organ toxicity, and specific studies are required to determine if they are relevant for this compound.

In Silico Toxicology and Biological Activity Prediction for this compound

In silico toxicology utilizes computational models to predict the potential hazards of chemical compounds based on their structure. nih.gov This approach is valuable for prioritizing chemicals for further testing and for filling data gaps when experimental studies are unavailable. nih.gov The underlying principle is that a chemical's structure is intrinsically linked to its biological activity. nih.gov

Molecular Docking Studies with Biological Receptors (e.g., ACE2)

Molecular docking is a computational technique that predicts how a small molecule (a ligand), such as this compound, might bind to a specific region of a large molecule, like a protein receptor. nih.gov This method is used to understand potential mechanisms of action by simulating the interaction at a molecular level.

The Angiotensin-Converting Enzyme 2 (ACE2) receptor is a key protein in human physiology and is recognized as the entry point for the SARS-CoV-2 virus. nih.govnih.gov Molecular docking has been extensively used to screen various compounds for their ability to interact with the ACE2 receptor or the ACE2-SARS-CoV-2 spike protein complex, with the goal of identifying molecules that could hinder viral entry. nih.gov Such studies analyze the binding affinity and the specific interactions, like hydrogen bonds, formed between the ligand and the receptor. researchgate.net

While molecular docking has been employed to evaluate the potential for other siloxanes to interact with biological receptors like the estrogen receptor nih.gov, a review of available literature did not yield specific molecular docking studies investigating the interaction between this compound and the ACE2 receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are a cornerstone of in silico toxicology and drug discovery, used to predict the properties of new or untested chemicals. nih.govnih.gov The process involves several key steps:

Data Collection: A dataset of compounds with known biological activity (e.g., toxicity, receptor binding) is compiled. mdpi.com

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound to represent its physicochemical properties and structural features. excli.de

Model Building: Statistical or machine learning methods are used to create a mathematical model that correlates the descriptors with the observed biological activity. researchgate.netmdpi.com

Validation: The model's predictive power is rigorously tested to ensure its reliability. nih.gov

QSAR models are applied to a wide range of biological endpoints, including carcinogenicity, reproductive toxicity, and organ-specific damage. mdpi.comnih.gov By inputting the structure of a new compound like this compound, a validated QSAR model could predict its potential for a specific toxic effect. This allows for rapid, cost-effective screening of chemicals. nih.gov Despite the power of this technique, a search of the scientific literature did not identify specific QSAR models that have been developed for or applied to predict the biological endpoints of this compound.

Advanced Analytical Chemistry for Octadecamethyloctasiloxane

Chromatographic Techniques for Octadecamethyloctasiloxane Speciation and Quantification

Gas chromatography (GC) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net When coupled with mass spectrometry (MS), it provides a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

The development of robust GC-MS methods is fundamental for the accurate analysis of this compound. Key parameters that require optimization include the injector type and temperature, carrier gas flow rate, column selection, and oven temperature programming. For instance, a pulsed splitless injection can enhance the transfer of analytes to the column, improving sensitivity. nelac-institute.org The choice of the GC column is critical; low-bleed columns specifically designed for MS applications are preferred to minimize background noise from column degradation products, which are often siloxane-based. chromatographyonline.com

A typical GC-MS method for siloxane analysis might involve an initial oven temperature of around 40-50°C, held for a few minutes, followed by a temperature ramp to a final temperature of 250-300°C to ensure the elution of higher molecular weight siloxanes. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes like this compound. mdpi.com

Table 1: Exemplary GC-MS Parameters for Siloxane Analysis

| Parameter | Setting |

|---|---|

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Oven Program | 50°C (2 min), ramp at 10°C/min to 300°C (hold 5 min) |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Multidimensional Gas Chromatography (e.g., GC-GC/TOFMS) for Complex Matrices

For the analysis of this compound in complex matrices such as environmental samples or biological fluids, one-dimensional GC may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power by coupling two columns with different stationary phase selectivities. nih.govmosh-moah.de This technique allows for the separation of siloxanes from complex hydrocarbon mixtures without the need for a selective detector. nih.gov

In a GC×GC system, the effluent from the first column is trapped and then rapidly re-injected onto a second, shorter column. This process creates a two-dimensional chromatogram that can separate co-eluting compounds. mosh-moah.de When coupled with a time-of-flight mass spectrometer (TOFMS), which provides fast acquisition rates and full spectral information, GC×GC/TOFMS is a powerful tool for identifying and quantifying trace levels of this compound in challenging samples. mosh-moah.de For example, a study on the analysis of siloxanes in hydrocarbon mixtures demonstrated that an SPB-Octyl×DB-1 stationary phase pair provided excellent separation of siloxanes from the hydrocarbon band. nih.gov

Challenges in Minimizing Laboratory Contamination in Siloxane Analysis

A significant challenge in the trace analysis of siloxanes, including this compound, is the ubiquitous presence of these compounds in the laboratory environment. researchgate.netcolab.ws Common sources of siloxane contamination include GC septa, vial cap septa, solvents, and even the GC column itself. chromatographyonline.comrestek.com This background contamination can lead to "ghost peaks" and elevated baselines, interfering with the accurate quantification of target analytes. chromatographyonline.com

Several strategies can be employed to minimize laboratory contamination. These include:

Using siloxane-free consumables: This includes septa, vials, and solvents that are certified to be free of siloxanes.

Proper instrument conditioning: Regularly baking out the GC inlet and column at high temperatures can help reduce background bleed. chromatographyonline.com

Delayed injection: This technique involves inserting the syringe into the inlet but delaying the injection, allowing for the solvent and any contaminants on the syringe needle to vent, thereby reducing the introduction of background siloxanes. nih.govhznu.edu.cn

Running frequent blanks: Analyzing solvent and procedural blanks helps to monitor and subtract background levels of contamination.

Maintaining a clean laboratory environment: Minimizing the use of personal care products and other materials containing siloxanes in the vicinity of the analytical instrumentation is crucial. researchgate.net

Mass Spectrometry Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only quantification but also crucial information for structural confirmation and the identification of unknown related compounds.

High-Resolution Mass Spectrometry for Isotope Analysis and Unknown Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of unknown compounds and confirming the identity of known ones. uci.edu For organosilicon compounds like this compound, HRMS can differentiate between ions with the same nominal mass but different elemental formulas by utilizing the precise mass differences of their isotopes.

The characteristic isotopic pattern of silicon, with its major isotopes 28Si, 29Si, and 30Si, serves as a powerful screening tool for identifying organosilicon compounds in complex mixtures. By analyzing the isotopic distribution in the mass spectrum, analysts can confidently identify silicon-containing ions. An accurate mass measurement within a few parts per million (ppm) of the theoretical mass can provide a high degree of confidence in the elemental formula of an ion. nih.gov

Table 2: Isotopic Abundance of Silicon

| Isotope | Natural Abundance (%) |

|---|---|

| 28Si | 92.23 |

| 29Si | 4.68 |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Silicon Speciation

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can be used for the speciation of silicon-containing compounds. accesswater.org When coupled with a separation technique like gas chromatography (GC-ICP-MS), it allows for the quantification of individual organosilicon species, including this compound. rsc.org

In GC-ICP-MS, the eluent from the GC column is introduced into the high-temperature plasma, which atomizes and ionizes the silicon atoms. The ICP-MS then detects and quantifies the silicon ions. A significant challenge in silicon analysis by ICP-MS is the presence of polyatomic interferences, such as 14N2+ and 12C16O+, which have the same nominal mass as the most abundant silicon isotope, 28Si. spectroscopyonline.com The use of a reaction or collision cell in the ICP-MS can help to mitigate these interferences. rsc.orgspectroscopyonline.com For example, using hydrogen as a reaction gas can effectively reduce these interferences. spectroscopyonline.com Studies have shown that GC-ICP-MS/MS can achieve low detection limits for siloxanes, with quantification limits ranging from 8 to 60 μg kg−1. rsc.org

Fragmentation Patterns and Ionization Techniques (EI, FI)

The analysis of this compound and other polysiloxanes by mass spectrometry provides critical structural information based on their fragmentation patterns. eurofinsus.com The choice of ionization technique is pivotal, as it dictates the extent of fragmentation and the type of ions produced. jeol.com Electron Ionization (EI) and Field Ionization (FI) are two common techniques used for the analysis of such compounds.

Electron Ionization (EI): When subjected to Electron Ionization, organic molecules are bombarded by a high-energy stream of electrons. chemguide.co.uklibretexts.org This process is energetic enough to knock an electron off the molecule, forming a positively charged molecular ion (M•+). libretexts.org These molecular ions are often unstable and break down into smaller, more stable fragments. chemguide.co.uklibretexts.org For polydimethylsiloxanes, EI typically results in extensive fragmentation, making the molecular ion peak difficult to detect. jeol.com A common fragmentation pathway for siloxanes is the loss of a methyl group, leading to the formation of a prominent [M-CH3]+ ion. jeol.com The mass spectra of siloxanes under EI often show characteristic fragment ions, including a significant peak at an m/z of 73.05. jeol.com

Field Ionization (FI): Field Ionization is considered a "softer" ionization technique compared to EI, meaning it imparts less energy to the analyte molecule. jeol.com This results in less fragmentation and a higher abundance of the molecular ion or ions with minimal fragmentation. jeol.com When analyzing polydimethylsiloxanes with FI, the detection of molecular ions can still be challenging. jeol.com However, FI characteristically produces strong [M-CH3]+ ions as the base peaks, with virtually no other fragment ions detected. jeol.com This makes FI particularly useful for determining the molecular weight of these compounds when EI fails to produce a clear molecular ion. jeol.com

The table below summarizes common ions observed in the mass spectrometry of polysiloxanes using EI and FI techniques.

| Ionization Technique | Ion Type | Common m/z Values | Description |

| Electron Ionization (EI) | Fragment Ion | 73.05 | A common fragment ion for polydimethylsiloxanes. jeol.com |

| [M-CH3]+ | Varies | Strong ion resulting from the loss of a methyl group. jeol.com | |

| Other Fragments | Varies | Extensive fragmentation leads to a complex pattern of smaller ions. libretexts.org | |

| Field Ionization (FI) | [M-CH3]+ | Varies | Typically the base peak in the spectrum. jeol.com |

| Molecular Ion (M•+) | Varies | Detection is difficult even with this soft ionization method. jeol.com |

Sample Preparation and Enrichment Methodologies for Environmental and Biological Matrices

The accurate quantification of this compound in complex environmental and biological samples necessitates robust sample preparation and enrichment procedures. researchgate.netnih.gov These steps are crucial for isolating the analyte from interfering matrix components and concentrating it to levels suitable for instrumental analysis. websiteonline.cn

Solid Phase Extraction (SPE) Techniques for Siloxane Analytes

Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration from a liquid phase. websiteonline.cn The method involves passing a solution through a solid adsorbent (the stationary phase), which retains the analyte. websiteonline.cn Interfering substances are washed away, and the purified analyte is then eluted with a different solvent. youtube.com

For siloxane analysis in aqueous matrices, various SPE sorbents have been evaluated. C18 cartridges have been successfully used for the extraction of siloxanes from water. researchgate.net For volatile methylsiloxanes (VMSs), which includes linear compounds like this compound, studies have found that polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) coatings are highly suitable for extraction. researchgate.net Headspace Solid-Phase Microextraction (HS-SPME) is another effective technique, particularly for volatile siloxanes in water, providing good linearity and low limits of quantification. researchgate.netnih.gov

The general SPE procedure consists of four main steps:

Conditioning: The sorbent is prepared, often with an organic solvent like methanol, to activate the stationary phase for effective analyte retention. youtube.com

Loading: The sample is passed through the SPE cartridge, where the siloxane analytes are adsorbed onto the sorbent. youtube.com

Washing: A solvent that does not elute the analytes is used to wash away matrix interferences from the cartridge. youtube.com

Elution: A strong solvent is used to desorb the purified analytes from the sorbent into a collection vial for analysis. youtube.com

The table below details SPE methodologies applied to siloxane analysis.

| SPE Method | Sorbent/Fiber | Matrix | Target Analytes | Efficacy/Findings |

| Cartridge SPE | C18 | Aqueous Solutions | D4, D5, Hexamethyldisiloxane (B120664) | Effective for extraction from aqueous matrices. researchgate.net |

| Cartridge SPE | Isolute® ENV+ | Water (High Concentration) | Dimethylsilanediol (DMSD) | Suitable for extraction at higher concentrations. researchgate.net |

| Cartridge SPE | Supelclean™ ENVI-Carb™ Plus | Water (Trace Levels) | Dimethylsilanediol (DMSD) | Better for trace and ultratrace analysis. researchgate.net |

| HS-SPME | 65 μm PDMS/DVB | River Water | Linear & Cyclic Siloxanes | Most suitable fiber; good linearity (r>0.999) and precision (RSD % <17%). researchgate.net |

| SPME | DVB/PDMS or DVB/Carboxen/PDMS | Drinking & Source Water | 11 Types of Siloxanes | Best coating for extraction; detection limits 0.008 to 0.025 μg/L. nih.gov |

Matrix Interference Mitigation Strategies

Matrix interference occurs when co-extracted compounds from a sample affect the instrumental analysis of the target analyte, leading to signal suppression or enhancement. oup.commdpi.com In biological matrices, lipids are a common source of interference, while the complex organic content in environmental samples like biogas can also pose a significant challenge. oup.commdpi.com

Several strategies are employed to mitigate these effects:

Cleanup Procedures: Post-extraction cleanup is often necessary. For lipid-rich samples, methods such as EMR-Lipid (Enhanced Matrix Removal—Lipid) and Freeze-Out have been evaluated. EMR-Lipid has shown excellent results in reducing matrix effects for a wide range of compounds. oup.com

Microwave Digestion: For analyzing silicones in biological matrices, a specific technique involves microwave digestion of the sample in an acid solution. nih.govacs.orgcapes.gov.br This process breaks down the biological matrix and hydrolyzes the silicones into monomeric silanol (B1196071) species, which can then be derivatized, extracted, and analyzed by gas chromatography. nih.govacs.orgcapes.gov.br

Instrumental Solutions: The choice of analytical detector can also help minimize interference. eurofinsus.com Mass Spectrometry (MS) provides high selectivity, allowing for the quantification of a compound based on specific mass ions even in the presence of co-eluting compounds. eurofinsus.com A delayed injection method in GC-MS can also help separate interference from sources like the injector septum. hznu.edu.cn

The following table compares different strategies for mitigating matrix interference.

| Strategy | Matrix Type | Description | Advantages |

| EMR-Lipid | Biological (Lipid-rich) | A post-extraction cleanup method that selectively removes lipids. | Achieved the best results in reducing matrix effects from salmon lipids. oup.com |

| Freeze-Out | Biological (Lipid-rich) | A cleanup method where the extract is cooled to precipitate and remove lipids. | Showed some effectiveness, but less than EMR-Lipid. oup.com |

| Microwave Digestion | Biological | Acid digestion breaks down the matrix and hydrolyzes silicones to silanols for analysis. nih.govacs.org | Silicone-specific technique with detection limits below 0.5 μg of Si/mL in serum. nih.govacs.org |

| Selective Detectors (e.g., MS) | Environmental (e.g., Biogas) | Mass spectrometry provides structural information based on fragmentation, allowing for selective detection. eurofinsus.com | Minimizes interference from other organic compounds, leading to more accurate quantification. eurofinsus.com |

Quality Assurance and Quality Control in this compound Analysis

A significant challenge in siloxane analysis is their widespread presence in the laboratory environment, which can lead to sample contamination. researchgate.net Sources of contamination include GC injection septa, vial cap liners, and solvents, which can release volatile methylsiloxanes and interfere with trace-level analysis. hznu.edu.cnresearchgate.net

Quality Assurance (QA) encompasses a broad range of activities planned before and during the analysis: epa.govqualio.com

Standard Operating Procedures (SOPs): Detailed, written protocols for every step of the sampling and analysis process. nih.gov

Instrument Calibration and Maintenance: Regular calibration of instruments against known standards and documented maintenance schedules. nih.gov

Staff Training: Ensuring analysts are properly trained on procedures and instrumentation. nih.gov

Data Management: Established processes for data storage, documentation, and archival to ensure traceability. epa.govnih.gov

Quality Assurance Project Plan (QAPP): A formal document outlining all QA/QC requirements and technical activities for a specific project. epa.gov

Quality Control (QC) involves the analysis of specific samples alongside the field samples to monitor the performance of the analytical method: researchgate.netepa.gov

Method Blanks: Samples of a clean matrix (e.g., pure solvent) that are processed and analyzed in the same manner as the field samples. They are used to identify any contamination introduced during the analytical process. epa.gov

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte. The recovery of the analyte is measured to assess the accuracy of the method. epa.gov

Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): Aliquots of a field sample are spiked with a known amount of the analyte. These are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision. epa.gov

Duplicates: A field sample is split into two separate subsamples that are analyzed independently. The results are compared to assess the precision of the method. epa.gov

The table below outlines key QA/QC measures for robust siloxane analysis.

| QA/QC Measure | Purpose | Typical Frequency | Acceptance Criteria Example |

| Method Blank | Assess laboratory contamination. epa.gov | One per analytical batch. | Analyte concentration below the reporting limit. |

| Laboratory Control Sample (LCS) | Assess method accuracy. epa.gov | One per analytical batch. | Percent recovery within a specified range (e.g., 70-130%). |

| Matrix Spike (MS) | Assess matrix-specific accuracy (recovery). epa.gov | Typically 1 per 20 samples. | Percent recovery within a specified range, adjusted for matrix effects. |

| Duplicate (Sample or MS) | Assess method precision. epa.gov | Typically 1 per 20 samples. | Relative Percent Difference (RPD) below a specified value (e.g., <20%). |

| Instrument Calibration | Ensure instrument accuracy. nih.gov | Beginning of each run/batch. | Correlation coefficient (r²) > 0.995 for the calibration curve. |

Theoretical and Computational Chemistry Studies of Octadecamethyloctasiloxane

Molecular Dynamics Simulations and Conformational Analysis of Octadecamethyloctasiloxane

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govaps.org For a large, flexible molecule like this compound, MD simulations are essential for exploring its vast conformational space and understanding its interactions with other molecules and its environment. arxiv.org

The behavior of this compound is governed by intermolecular forces, primarily van der Waals interactions due to its nonpolar methyl groups. MD simulations can clarify how these forces influence the aggregation of molecules in the condensed phase. In one in silico study, the interaction of this compound with the ACE2 receptor was investigated. silae.it The study showed that the compound could bind with the receptor, indicating potential for specific intermolecular interactions with biological macromolecules. silae.it The binding was found to involve the same amino acid residues as the native ligand, highlighting the importance of specific structural conformations in molecular recognition. silae.it

The conformation of a flexible molecule like this compound is highly dependent on its environment. rsc.org The composition of conformational ensembles can vary significantly between the gas phase and a solvent (condensed phase). rsc.orgrsc.org Quantum mechanical workflows, such as CRENSO (Conformer-Rotamer Ensemble of Solvent-phase Structures), have been developed to accurately model these effects. rsc.orgrsc.org This workflow involves sampling the conformational space of the target compound independently in both the condensed and gas phases to calculate the Gibbs free energy change between the phases. rsc.orgsemanticscholar.org

For the calculations, a solvent with a similar dielectric constant to the target compound is used in the initial steps to generate different conformer ensembles for each phase. rsc.org The final solvation contributions are then computed using more specific models like COSMO-RS (Conductor-like Screening Model for Realistic Solvation), which accounts for the self-solvation of the molecule. rsc.orgrsc.org Neglecting these conformational changes between phases can lead to significant errors in the computed properties, such as vapor pressure. rsc.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical methods that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. meilerlab.orgresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict various endpoints without the need for extensive experimental testing. nih.gov

For this compound, QSPR/QSAR models have been widely used to predict its environmental fate and physicochemical properties. For instance, its soil adsorption coefficient (Koc), bioconcentration factor (BCF), and atmospheric degradation rate have been estimated using these methods. nih.gov The soil adsorption coefficient (Koc) has been estimated to be as high as 5.3x10⁸, suggesting it is expected to be immobile in soil. nih.gov

Vapor pressure is another critical property that has been predicted using QSAR-based algorithms. semanticscholar.orgresearchgate.net One such tool is SPARC (Sparc Performs Automated Reasoning in Chemistry), which calculates properties based on molecular structure. rsc.org However, studies have shown that for substances with low vapor pressures, such as this compound, the values calculated by SPARC can be too small. rsc.org

A comparative study evaluated the performance of quantum mechanical methods (CRENSO) against empirical models like SPARC and Linear Free-Energy Relationships (LFER) for predicting vapor pressure. rsc.org The results indicated that the QM-based workflow, which explicitly considers the three-dimensional molecular structure and conformational flexibility, was superior to the empirical models. rsc.orgresearchgate.net This superiority is attributed to the QM method's ability to better account for the complex interplay of intramolecular and intermolecular interactions that govern the self-solvation free energy. rsc.orgsemanticscholar.org Group-contribution methods have also been applied to estimate properties like the critical temperature of this compound. ddbst.com

Prediction of Environmental Fate Parameters using Computational Models

Computational models are essential tools for predicting the environmental behavior of chemical substances like this compound, particularly when experimental data is scarce. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR) and other structure estimation methods, utilize the molecule's physical and chemical properties to forecast its distribution and persistence in various environmental compartments. nih.govregulations.gov

The environmental fate of this compound is significantly influenced by its high molecular weight and low water solubility. Based on a structure estimation method, its soil organic carbon-water (B12546825) partitioning coefficient (Koc) is estimated to be very high, in the range of 1.2 x 107 to 5.3 x 108. nih.gov This indicates that this compound is expected to be immobile in soil, strongly adsorbing to soil particles and sediment in aquatic environments. nih.gov

Volatilization is another key process governing its environmental distribution. The Henry's Law constant for this compound is estimated to be high (approximately 7.1 x 103 to 1.36 x 104 atm-cu m/mole), suggesting that volatilization from moist soil and water surfaces is an important fate process. nih.gov Computational models predict volatilization half-lives of approximately 7 hours from a model river and 9 to 10 days from a model lake. nih.gov However, its strong adsorption to soil is expected to reduce the rate of volatilization. nih.gov

In the atmosphere, this compound is predicted to exist in both vapor and particulate phases due to its extrapolated vapor pressure of 6.98 x 10-5 mm Hg at 25°C. nih.gov The vapor phase is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 6 days. nih.gov On the other hand, this compound is not expected to undergo hydrolysis or direct photolysis by sunlight as it lacks the necessary functional groups and does not absorb light at wavelengths greater than 290 nm. nih.gov

Quantum mechanical (QM) approaches, which calculate the change in Gibbs free energy for the transition from a condensed phase to the gas phase, offer a less empirical method for predicting vapor pressure, a crucial parameter for these fate models. researchgate.net

Table 1: Predicted Environmental Fate Parameters for this compound

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of siloxanes, including this compound, is an active area of computational research. These models, primarily Quantitative Structure-Activity Relationship (QSAR) models, aim to forecast a compound's biological effects based on its molecular structure. rsc.orgnih.gov However, for specific compounds like this compound, experimental toxicological data is limited, making model development challenging. nih.gov

Despite the data gaps for individual compounds, broader QSAR models are being developed for classes of organosilicon compounds. These models investigate properties like bioaccumulation and toxicity. For instance, QSARs have been created to predict the dietary biomagnification factor (BMF) in fish, although siloxanes have been identified as problematic compounds within these models, indicating a need for more high-quality experimental data to improve prediction accuracy. mdpi.com Similarly, QSAR models for metabolic biotransformation half-lives in fish find it difficult to accurately predict for siloxanes due to their limited representation in the training datasets. cefic-lri.org

One in-silico study specifically included this compound to predict its toxicity and potential antiviral activity against the ACE2 receptor. silae.it Such studies utilize molecular docking to simulate the interaction between the compound (ligand) and a biological target (receptor) to predict binding affinity and potential biological effects. silae.it

The general approach for developing predictive models involves several key steps: